The synthesis of 2,7-dibromo-9H-xanthen-9-one can be achieved through several methodologies, often involving bromination reactions of xanthone derivatives. One common method includes the Wohl–Ziegler bromination process using N-bromosuccinimide as the brominating agent. This method typically requires a radical initiator such as benzoyl peroxide to facilitate the reaction under controlled conditions.
Other methods may include selective bromination using various brominating systems, which can lead to different substitution patterns on the xanthenone scaffold, allowing for the generation of diverse xanthone derivatives .
The molecular structure of 2,7-dibromo-9H-xanthen-9-one features a xanthenone backbone characterized by a fused ring system comprising three aromatic rings. The presence of bromine atoms at the 2 and 7 positions introduces significant steric and electronic effects that influence the compound's reactivity and properties.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to elucidate the structure of this compound. For instance, characteristic shifts in NMR spectra can indicate the presence of bromine substituents and confirm structural integrity .
2,7-Dibromo-9H-xanthen-9-one participates in various chemical reactions that leverage its halogenated structure. Notably, it can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing bromine atoms.
The specific conditions for these reactions depend on the desired outcomes and may include variations in temperature, solvent choice, and reaction time .
The mechanism of action for 2,7-dibromo-9H-xanthen-9-one is closely tied to its structural properties. The electron-withdrawing nature of the bromine substituents enhances its electrophilicity, making it more reactive towards nucleophiles.
This mechanism is crucial for understanding how this compound interacts with biological targets or participates in synthetic pathways in organic chemistry .
The physical and chemical properties of 2,7-dibromo-9H-xanthen-9-one are essential for predicting its behavior in various applications:
Analytical techniques such as UV-visible spectroscopy reveal absorption characteristics that are influenced by the presence of halogens and functional groups within the molecule .
2,7-Dibromo-9H-xanthen-9-one has diverse applications across several scientific fields:
The ongoing research into xanthone derivatives continues to uncover new applications and therapeutic potentials for compounds like 2,7-dibromo-9H-xanthen-9-one .
The xanthone core—a tricyclic system comprising a dibenzo-[b,e]-pyran-9-one structure—serves as a privileged scaffold in medicinal chemistry and natural product design. Naturally occurring xanthones, such as blumeaxanthene from Blumea riparia and antimicrobial derivatives from endophytic fungi like Penicillium sp., exhibit diverse bioactivities, including antiparasitic, neuroprotective, and cytotoxic effects . The planar, conjugated framework of xanthones enables intercalation into biological targets, while its synthetic versatility allows for targeted modifications at positions C-2, C-7, and C-9. 2,7-Dibromo-9H-xanthen-9-one (CAS 40102-85-0) exemplifies a synthetic analogue engineered to amplify these inherent properties through strategic halogenation. Its molecular formula (C₁₃H₆Br₂O₂) and moderate molecular weight (353.99 g/mol) align with drug-like properties, facilitating membrane penetration and target engagement [1] [4].
Table 1: Fundamental Properties of 2,7-Dibromo-9H-xanthen-9-one
Property | Value |
---|---|
CAS Registry Number | 40102-85-0 |
Molecular Formula | C₁₃H₆Br₂O₂ |
Molecular Weight | 353.99 g/mol |
Synonyms | 2,7-Dibromoxanthone; 3,6-Dibromo-9H-xanthen-9-one |
Purity (Commercial) | ≥95–98% [1] [6] |
Bromination of aromatic systems profoundly influences physicochemical and pharmacological profiles. In 2,7-dibromo-9H-xanthen-9-one, bromine atoms inductively withdraw electrons and enhance lipophilicity (calculated LogP increase: ~1.5–2.0 units), improving membrane permeability and bioavailability relative to non-halogenated xanthones . The electron-withdrawing effect polarizes the carbonyl group at C-9, increasing electrophilicity and facilitating nucleophilic interactions with biological nucleophiles (e.g., cysteine residues or enzyme active sites). This electronic perturbation also augments intersystem crossing, potentially enhancing photodynamic activity—a trait exploited in dye-sensitized therapies [10]. Crucially, bromine serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling structural diversification into complex libraries for drug discovery [4].
Positional isomerism dictates the steric and electronic landscape of dibromoxanthenones. The 2,7-dibromo configuration imposes para-symmetry across the xanthone scaffold, preserving molecular planarity essential for π-stacking interactions with biomacromolecules . This symmetry minimizes steric strain compared to ortho-substituted isomers (e.g., 1,3-dibromo), ensuring optimal alignment within enzymatic pockets. Studies on halogenated phenazines reveal that symmetric halogen placement (e.g., 3,6-dibromophenazine) enhances biofilm penetration and target affinity against drug-resistant bacteria—a principle extrapolatable to xanthones [3]. Conversely, asymmetric isomers (e.g., 2,4-dibromo) may exhibit distorted geometries, reducing binding complementarity. The 2,7-substitution thus represents an optimal balance of electronic modulation, synthetic accessibility, and target engagement efficiency [1] [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0